Cas no 575460-40-1 (1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]-)

1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]- structure
575460-40-1 structure
Product Name:1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]-
CAS No:575460-40-1
MF:C20H20N4O3
MW:364.397804260254
CID:3174387
PubChem ID:2946702
Update Time:2025-10-30

1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]-
    • 4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
    • CS-0326947
    • STK238641
    • 575460-40-1
    • 4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]phthalazin-1(2H)-one
    • 4-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
    • 6Y-0828
    • 4-(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)phthalazin-1-ol
    • AKOS001687424
    • SCHEMBL10149843
    • Inchi: 1S/C20H20N4O3/c1-13-8-10-23(11-9-13)17-7-6-14(12-18(17)24(26)27)19-15-4-2-3-5-16(15)20(25)22-21-19/h2-7,12-13H,8-11H2,1H3,(H,22,25)
    • InChI Key: PNEGUXGVJRQSJO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C2C3C=CC=CC=3C(NN=2)=O)C=CC=1N1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 364.15354051Da
  • Monoisotopic Mass: 364.15354051Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 90.5Ų

1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]- Pricemore >>

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Additional information on 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]-

Chemical Profile of 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL]- (CAS No. 575460-40-1)

1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL], identified by its Chemical Abstracts Service number CAS No. 575460-40-1, is a sophisticated organic compound that has garnered attention in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the phthalazinone class, a structural motif known for its potential biological activity and utility in drug development. The presence of a nitrophenyl group and a piperidinyl substituent introduces unique electronic and steric properties, making it a candidate for further exploration in synthetic chemistry and pharmacological applications.

The structural framework of 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL] incorporates several key functional groups that contribute to its reactivity and biological profile. The phthalazinone core, characterized by a benzene ring fused with a pyrazinone ring, serves as a scaffold for modulating electronic distributions and interactions with biological targets. The nitrophenyl moiety at the 3-position introduces a region of high electron-withdrawing density, which can influence the compound's interaction with enzymes and receptors. Additionally, the 4-methylpiperidinyl group at the 4-position provides steric bulk and potential hydrogen bonding capabilities, enhancing binding affinity to biological macromolecules.

In recent years, there has been significant interest in developing novel therapeutic agents based on phthalazinone derivatives due to their reported bioactivity across various disease models. Research has highlighted the potential of these compounds in modulating inflammatory pathways, neurodegenerative processes, and even oncological targets. The specific substitution pattern in 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL] positions it as a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its synthetic accessibility. The combination of readily available starting materials and established synthetic methodologies allows for efficient preparation of analogs and derivatives. This flexibility is crucial for medicinal chemists who aim to optimize potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies. The nitrophenyl group can be further functionalized via reduction or coupling reactions, opening up avenues for diversifying the chemical library based on this scaffold.

The pharmacological profile of 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL] has been preliminarily explored in several in vitro assays. Initial studies suggest that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and cell proliferation. The nitrophenyl moiety appears to play a critical role in modulating these interactions, possibly through electrostatic or hydrogen bonding interactions with key residues in the target proteins. Additionally, the piperidinyl group may contribute to membrane permeability and metabolic stability, factors that are essential for drug-like properties.

Advances in computational chemistry have further enhanced the understanding of 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL)'s behavior. Molecular docking simulations have been employed to predict binding modes with potential targets such as kinases or transcription factors. These studies not only provide insights into the molecular recognition processes but also guide experimental efforts by highlighting key residues for optimization. Furthermore, quantum mechanical calculations have been used to elucidate electronic effects arising from the nitro group and the piperidinyl substituent, aiding in rational design of more potent derivatives.

The development of novel pharmaceuticals often involves rigorous testing across multiple models to assess efficacy and safety profiles. Preclinical studies with 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL] are currently underway to evaluate its pharmacokinetic behavior and potential side effects. These studies aim to provide foundational data for future clinical trials if promising results are obtained. The integration of high-throughput screening technologies has expedited the identification of lead compounds from large libraries like this one, streamlining the drug discovery process.

From an industrial perspective, the synthesis of 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL) exemplifies modern pharmaceutical manufacturing practices where efficiency and scalability are paramount. Continuous flow chemistry techniques have been explored as alternative routes to traditional batch processing, offering benefits such as reduced solvent consumption and improved yield consistency. Such innovations align with global efforts toward sustainable pharmaceutical production while maintaining high standards of quality control.

The future direction of research on 1(2H)-PHTHALAZINONE, 4-[4-(4-METHYL-1-PIPERIDINYL)-3-NITROPHENYL) will likely focus on expanding its therapeutic applications through structural modifications based on SAR data collected from ongoing studies. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into tangible clinical benefits for patients worldwide. As our understanding of disease mechanisms continues to evolve at a rapid pace so too must our arsenal of therapeutic agents be updated accordingly.

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